Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate is an organic compound with the molecular formula . It is classified as a derivative of glycine, where the amino group is protected by a chloromethoxycarbonyl group, and the carboxyl group is esterified with ethanol. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
The compound is synthesized through specific chemical reactions involving glycine ethyl ester hydrochloride and chloromethyl chloroformate, often facilitated by a base like triethylamine. Its preparation can be adapted for both laboratory and industrial settings, ensuring versatility in its production methods.
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate falls under the category of amino acid derivatives. It serves as a protecting group for amino acids in peptide synthesis, making it significant in organic chemistry and biochemistry.
The synthesis of Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate typically involves a multi-step process:
In industrial applications, continuous flow reactors may be employed to enhance consistency and yield. Automated systems allow precise control over reaction parameters like temperature and pressure, which are crucial for large-scale synthesis.
The molecular structure of Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate can be described as follows:
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate participates in several types of chemical reactions:
The ability to undergo these reactions makes Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate a valuable intermediate in organic synthesis.
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate acts primarily as a protecting group for amino acids during peptide synthesis. The chloromethoxycarbonyl group can be selectively removed under specific conditions, allowing for controlled release of the amino acid. This property is essential for constructing peptides stepwise while preventing unwanted reactions at the amino group.
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate has diverse applications across several scientific fields:
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate (CAS 1378698-27-1) serves as a pivotal synthon in cyclization-activated prodrug systems targeting colonic delivery. Its molecular architecture enables the construction of amino-alkoxycarbonyloxymethyl (amino-AOCOM) ether prodrugs, which undergo pH-triggered intramolecular cyclization–elimination rather than enzyme-dependent activation. This mechanistic paradigm circumvents inter-/intra-subject variability in enzymatic activity, a critical limitation of azoreductase-dependent systems [3]. Proof-of-concept studies demonstrate that prodrugs incorporating this motif exhibit exceptional stability under stomach-like conditions (pH 1.2, t½ > 24 h) and duodenum-like environments (pH 5.0), while undergoing controlled hydrolysis in colonic pH (7.5) with >90% payload release over 38 hours [3]. The glycine-derived ethyl ester moiety (C6H10ClNO4, MW 195.60) provides optimal spacer length between the chloromethyl carbonate trigger and the payload, balancing stability and release kinetics [1] [4].
Table 1: Release Kinetics of Chloromethoxycarbonyl-Based Prodrugs
Prodrug System | Stability (pH 1.2) | Stability (pH 5.0) | Release at pH 7.5 | Release Duration |
---|---|---|---|---|
Probe 15 | >95% intact (24h) | >90% intact (12h) | >90% | 38 hours |
Mesalamine 21 | >98% intact (24h) | >95% intact (12h) | 61% | 48 hours |
Mesalamine 22 | >98% intact (24h) | >95% intact (12h) | 68% | 48 hours |
Palladium-catalyzed carbonylation enables efficient C–N bond formation on the carbamate nitrogen, expanding the utility of ethyl 2-(((chloromethoxy)carbonyl)amino)acetate. As demonstrated in oxadiazole inhibitor synthesis, this compound undergoes nucleophilic substitution with aminonitrile intermediates under Pd(0) catalysis to form advanced amide conjugates [5]. The reaction proceeds via in situ formation of acyl palladium complexes, facilitating carbonylative coupling at mild temperatures (50–80°C). Crucially, the chloromethyl group remains intact during these transformations due to its orthogonal reactivity, enabling subsequent prodrug cyclization events [5] [7]. Alternative catalytic systems include HATU/DIPEA-mediated amidation in DMF, achieving >90% conversion when coupling sterically hindered amines with the activated carbonyl of the glycinate ester [5]. These catalytic methodologies enable modular construction of complex hybrids while preserving the chlorine handle essential for biological activation.
Table 2: Catalytic Systems for N-Carbamate Functionalization
Catalyst System | Reaction Type | Temperature | Yield | Functional Group Tolerance |
---|---|---|---|---|
Pd(dppf)Cl₂/CO(g) | Carbonylative amidation | 80°C | 75-85% | Moderate (sensitive to nitro) |
HATU/DIPEA | Direct amidation | 25°C | 85-95% | High |
K₂CO₃ (phase-transfer) | N-Alkylation | 0-20°C | 90-96% | Low (primary alkyl halides) |
Regioselective introduction of the chloromethyl carbonate moiety distinguishes this synthon from conventional chloroacetyl counterparts (e.g., ethyl 2-[(2-chloroacetyl)amino]acetate, CAS 41602-50-0). The critical transformation employs ClCH₂OCOCl (chloromethyl chloroformate) in a dichloromethane-water biphasic system at -10°C to 20°C, achieving chemoselective N-functionalization of ethyl glycinate hydrochloride derivatives [8] [6]. This method capitalizes on the differential nucleophilicity of the amino group versus the ester carbonyl oxygen, with potassium carbonate maintaining pH control to suppress diester formation [8]. Reaction kinetics studies reveal that temperature modulation is crucial: temperatures below 0°C minimize hydrolysis of the acid-labile chloromethyl group, while gradual warming to 20°C drives the reaction to >95% conversion within 16 hours [8]. Solvent engineering further enhances selectivity, with ethereal solvents (THF:water 3:1) reducing competing hydrolysis to <5% while maintaining yields >90% [6].
Convergent synthesis leverages ethyl 2-(((chloromethoxy)carbonyl)amino)acetate as an electrophilic fragment for nitroaromatic-biased hybridization, particularly in antitubercular agents targeting polyketide synthase 13 (Pks13). The chloroformate group undergoes efficient coupling with hydroxamidine-functionalized nitroarenes (e.g., 3,4-dihydroxybenzonitrile derivatives) under mild basic conditions (K₂CO₃, DMF) to form 1,2,4-oxadiazole cores [5]. This hybridization strategy produces dual-functional molecules where the nitroaromatic moiety enables hypoxia-selective reduction while the chloromethyl carbamate serves as a latent alkylating agent. Structural optimization demonstrates that meta-substitution on the aryl ring enhances antimycobacterial activity (MIC <1 μM) by promoting π-stacking interactions within the Pks13 thioesterase domain [5]. The ethyl ester terminus provides a synthetic handle for further derivatization via hydrolysis-condensation sequences, enabling rapid generation of structure-activity relationship (SAR) libraries without compromising the chloromethyl trigger.
The inherent hydrolytic sensitivity of chloromethyl carbamates necessitates strategic steric and electronic modulation to achieve context-selective activation. Three optimization approaches predominate: (1) Alpha-branching of the glycine spacer, introducing methyl or ethyl substituents to retard hydrolysis in circulation while maintaining hypoxia-triggered release; (2) Aryl substitution on the carbamate nitrogen, leveraging electron-withdrawing groups to reduce carbonyl electrophilicity; and (3) PEGylation of the ethyl ester to enhance aqueous solubility and plasma stability [3] [6]. Accelerated stability studies reveal that derivatives bearing tert-butyl substituents at the alpha position exhibit extended half-lives in plasma (t½ > 6 h) compared to the parent compound (t½ < 1 h), while retaining rapid payload release under reducing conditions. Crucially, the chloromethyl carbonate moiety demonstrates superior hypoxia-triggered fragmentation kinetics versus chloroacetamide analogs due to the enhanced leaving group ability of the carbonate oxygen [3] [6].
Table 3: Stability Parameters of Modified Chloromethyl Carbamates
Modification Type | Representative Structure | Plasma t½ (h) | Hypoxic Release t½ (h) | Aqueous Solubility (mg/mL) |
---|---|---|---|---|
Unmodified (reference) | Ethyl 2-(((ClCH₂O)CO)NH)CH₂CO₂Et | 0.8 | 0.5 | 3.2 |
Alpha-methyl substitution | Ethyl 2-(((ClCH₂O)CO)NH)CH(CH₃)CO₂Et | 4.2 | 1.1 | 2.8 |
N-(4-CN-phenyl) | Ethyl 2-((4-CN-C₆H₄)(ClCH₂O)CO)NH)CH₂CO₂Et | 5.7 | 1.8 | 0.9 |
Ethylene glycol conjugate | HO(CH₂CH₂O)₂CH₂C(O)NHCH₂C(O)OCClH₂O | >24 | 2.5 | >50 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0